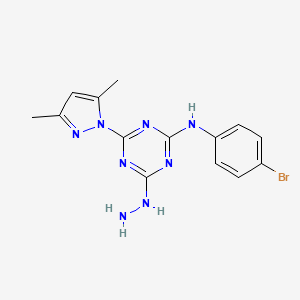
tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes a tert-butyl group and a naphthalene moiety, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate involves several steps and specific reaction conditionsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds . Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.
Analyse Des Réactions Chimiques
Tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified naphthalene derivatives and hydrazinecarboxylate compounds.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent. In medicine, it is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets. In industry, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate can be compared with other similar compounds, such as naphthalene derivatives and hydrazinecarboxylate compounds. These compounds share some structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of a tert-butyl group and a naphthalene moiety, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
1053655-99-4 |
|---|---|
Formule moléculaire |
C16H19N3O2 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-[amino(naphthalen-2-yl)methylidene]amino]carbamate |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-18-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H2,17,18)(H,19,20) |
Clé InChI |
LHDXOEJMEHJTRB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC2=CC=CC=C2C=C1)N |
SMILES isomérique |
CC(C)(C)OC(=O)N/N=C(\C1=CC2=CC=CC=C2C=C1)/N |
SMILES canonique |
CC(C)(C)OC(=O)NN=C(C1=CC2=CC=CC=C2C=C1)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B3023178.png)




![N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3023188.png)
![5-Nitro-2-[(thien-2-ylmethyl)amino]benzonitrile](/img/structure/B3023190.png)

![N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B3023195.png)

